Octacosane-10,19-diamine
Description
Properties
CAS No. |
70926-47-5 |
|---|---|
Molecular Formula |
C28H60N2 |
Molecular Weight |
424.8 g/mol |
IUPAC Name |
octacosane-10,19-diamine |
InChI |
InChI=1S/C28H60N2/c1-3-5-7-9-11-15-19-23-27(29)25-21-17-13-14-18-22-26-28(30)24-20-16-12-10-8-6-4-2/h27-28H,3-26,29-30H2,1-2H3 |
InChI Key |
MMCQGZHYFCKPJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCCC(CCCCCCCCC)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares Octacosane-10,19-diamine with two analogs: octacosane-10,19-dione (a diketone) and 18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulphonic acid (a sulfonic acid derivative). These compounds share structural similarities, such as long carbon chains and functional group placements, but differ in key properties due to their distinct functional groups.
Molecular and Physicochemical Properties
Key Observations:
- Hydrophobicity: Octacosane-10,19-dione exhibits the highest LogP (9.53), consistent with its nonpolar ketone groups. The diamine’s LogP is estimated to be lower (~8.5) due to the polar amines, while the sulfonic acid derivative has the lowest LogP (7.59) owing to its highly polar sulfonic acid group .
- Reactivity : The diamine’s primary amines enable nucleophilic reactions (e.g., crosslinking in polymers), whereas the dione’s ketones are less reactive. The sulfonic acid derivative’s -SO₃H group enhances solubility and acidity, making it suitable for detergent formulations .
- Thermal Stability : Long-chain alkanes with functional groups like amines or ketones typically exhibit high thermal stability, but the sulfonic acid group may reduce stability due to its propensity for decomposition at elevated temperatures .
Preparation Methods
Reductive Amination Pathways
Reductive amination of 10,19-octacosanedione is a direct route to octacosane-10,19-diamine. This method involves reacting the diketone with ammonia under hydrogenation conditions using catalysts such as Raney nickel or palladium on carbon.
Reaction Conditions
-
Catalyst : Raney nickel (5–10 wt%)
-
Temperature : 80–120°C
-
Pressure : 20–50 bar H₂
-
Solvent : Methanol or ethanol
Mechanistic Insights
The diketone undergoes imine formation with ammonia, followed by hydrogenation to the primary amine. Steric hindrance from the long carbon chain necessitates elevated pressures to ensure complete reduction.
Coupling Reactions of Mid-Chain Fragments
Wittig-Horner Olefination
A fragment-based approach involves coupling C₁₀ and C₁₈ segments. For example, 10-aminoeicosane and 19-aminooctadecane are linked via Wittig-Horner olefination, followed by hydrogenation.
Procedure
-
Phosphonium Salt Synthesis :
-
C₁₀ and C₁₈ bromoalkanes converted to phosphonium salts using triphenylphosphine.
-
-
Olefination :
-
Reaction with formaldehyde under basic conditions (KOH/THF).
-
-
Hydrogenation :
Key Data
| Step | Conditions | Yield (%) |
|---|---|---|
| Phosphonium salt prep | 80°C, 12 hr | 85 |
| Olefination | THF, 0°C, 2 hr | 70 |
| Hydrogenation | 30 bar H₂, 60°C, 6 hr | 90 |
Advantages : Enables precise control over chain length and amine positioning.
Reduction of Dinitriles
Lithium Aluminum Hydride (LiAlH₄) Reduction
10,19-Dicyanooctacosane is reduced to the corresponding diamine using LiAlH₄. This method is limited by the difficulty of synthesizing the dinitrile precursor.
Synthetic Route
-
Dinitrile Synthesis :
-
Reduction :
Challenges
-
Dinitrile Availability : Commercial unavailability necessitates multi-step synthesis.
-
Byproducts : Over-reduction to primary amines or incomplete conversion.
Enzymatic Approaches
Transaminase-Catalyzed Synthesis
Recent advances employ ω-transaminases to convert long-chain diketones to diamines under mild conditions.
Optimized Parameters
-
Enzyme : Chromobacterium violaceum transaminase
-
Cofactor : Pyridoxal-5′-phosphate (PLP)
-
pH : 7.5
-
Temperature : 37°C
Limitations : Low yields due to substrate specificity issues and enzyme inhibition by long-chain substrates.
Industrial-Scale Production Insights
Patent-Based Methods
Patents describe continuous-flow systems for large-scale diamine synthesis, emphasizing cost efficiency.
Key Features
-
Reactors : Tubular reactors with in-line catalyst recycling.
-
Feedstock : Petrochemical-derived alkanes functionalized via amination.
Economic Considerations
Analytical Characterization
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